Streptomycin sulphate
Description
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16103-16-5 |
|---|---|
Molecular Formula |
C21H41N7O16S |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;/m0./s1 |
InChI Key |
CFCMMYICHMLDCC-RMIBZTJPSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |
Related CAS |
13948-38-4 |
Origin of Product |
United States |
I. Historical and Foundational Aspects of Streptomycin Sulphate Research
Discovery and Early Scientific Development
The discovery of streptomycin (B1217042) was not a chance event but the result of a deliberate and systematic search for antimicrobial agents from soil microorganisms. acs.org This methodical approach, spearheaded by Selman A. Waksman, laid the groundwork for a new chapter in therapeutic medicine. ebsco.com
Streptomycin was first isolated on October 19, 1943, by Albert Schatz, a Ph.D. student working under the supervision of Selman Waksman at Rutgers University. wikipedia.org The discovery was the culmination of Waksman's long-standing research program focused on soil microbes, particularly the actinomycetes, a group of filamentous bacteria. acs.org Waksman's laboratory had a systematic approach to screening these microbes for antimicrobial properties. acs.orgrutgers.edu The specific strain that produced the antibiotic was identified as Streptomyces griseus. ebsco.combritannica.comnih.gov Schatz, along with Elizabeth Bugie, another student in the lab, was instrumental in the isolation and initial characterization of the compound they named "streptomycin". ebsco.comrutgers.edubritannica.com The initial report on this new substance was published in January 1944. ebsco.comalbertschatzphd.com
Table 1: Key Researchers in the Discovery of Streptomycin
| Researcher | Contribution |
| Selman A. Waksman | Led the research program at Rutgers University focusing on antimicrobial properties of soil actinomycetes; coined the term "antibiotic". acs.orgebsco.com Awarded the 1952 Nobel Prize for the discovery. wikipedia.orgnih.gov |
| Albert Schatz | A Ph.D. student who, in 1943, isolated the two strains of Streptomyces griseus that produced streptomycin. acs.orgwikipedia.orgalbertschatzphd.com |
| Elizabeth Bugie | A research student who participated in the discovery and study of several antibiotics, including streptomycin. ebsco.comrutgers.edubritannica.com |
| William Feldman & H. Corwin Hinshaw | Researchers at the Mayo Clinic who conducted the crucial animal and later human clinical trials, proving streptomycin's efficacy against tuberculosis. ebsco.comrutgers.edunih.gov |
The discovery of streptomycin was a landmark achievement because it was the first effective chemotherapeutic agent against tuberculosis, caused by Mycobacterium tuberculosis. britannica.comnih.gov At the time, tuberculosis was a leading cause of death worldwide, and penicillin, the other major antibiotic of the era, had no effect on the tubercle bacillus. ebsco.combritannica.com
Streptomycin was also hailed as the world's first "broad-spectrum" antibiotic. rutgers.edu Unlike penicillin, which is primarily effective against gram-positive bacteria, streptomycin demonstrated significant activity against a wide range of gram-negative bacteria. ebsco.comwikipedia.org This made it effective against a host of other serious infectious diseases, including typhoid fever, cholera, plague, and tularemia. acs.orgrutgers.edu
Initial academic investigations focused on defining the antimicrobial spectrum and properties of streptomycin. Waksman's team reported in early 1944 that streptomycin was active against the tubercle germ in vitro. ebsco.com Following this, Waksman collaborated with Drs. William Feldman and H. Corwin Hinshaw at the Mayo Clinic to conduct animal studies. rutgers.edunih.gov These tests were critical, as previous antibiotics isolated by the Rutgers lab, such as actinomycin (B1170597) and streptothricin, had proven too toxic for clinical use. nih.gov
The Mayo Clinic trials demonstrated that streptomycin was not only effective against M. tuberculosis in infected guinea pigs but was also the first antibiotic from the Rutgers program that was not toxic to the animal hosts. nih.gov These successful animal trials paved the way for human clinical trials, which began in 1945 and confirmed the antibiotic's remarkable ability to treat tuberculosis in patients. acs.orgebsco.com The first randomized clinical trial of streptomycin for pulmonary tuberculosis, carried out from 1946 to 1948, is widely considered the first randomized curative trial in medical history. wikipedia.org
Table 2: Timeline of Key Events
| Year | Event |
| 1943 | Albert Schatz, in Selman Waksman's laboratory, isolates streptomycin from Streptomyces griseus on October 19. wikipedia.orgbritannica.comsciencelearn.org.nz |
| 1944 | The discovery of streptomycin is announced in a scientific publication by Schatz, Bugie, and Waksman. rutgers.edualbertschatzphd.com |
| 1945 | Clinical trials in humans begin, confirming the results of earlier animal studies on its effectiveness against tuberculosis. acs.org |
| 1946 | The first randomized controlled trial of streptomycin for pulmonary tuberculosis begins. wikipedia.org |
| 1952 | Selman Waksman is awarded the Nobel Prize in Physiology or Medicine for the discovery. wikipedia.orgnih.gov |
Significance in Fundamental Biological and Chemical Research
Beyond its therapeutic applications, streptomycin sulphate became an indispensable tool in fundamental scientific research, particularly in the fields of molecular biology and biochemistry.
Streptomycin's primary mechanism of action is the inhibition of protein synthesis in bacteria. wikipedia.orgwalshmedicalmedia.com It achieves this by binding irreversibly to the small 30S subunit of the bacterial ribosome. wikipedia.orgtoku-e.com Specifically, it binds near the 16S rRNA, interfering with the decoding process where messenger RNA (mRNA) is read to assemble proteins. wikipedia.orgbnl.gov This binding causes misreading of the genetic code, leading to the synthesis of non-functional or random proteins and ultimately, bacterial cell death. wikipedia.orgbnl.gov
This specific interaction with the ribosome made streptomycin an invaluable probe for scientists studying the complex machinery of protein synthesis. nih.gov Researchers used it to investigate ribosomal structure and function, helping to elucidate the roles of different ribosomal components. bnl.govnih.gov Furthermore, in the laboratory, this compound is sometimes added during protein purification from bacterial extracts to effectively remove nucleic acids (rRNA, mRNA, and DNA) by causing them to precipitate along with the ribosomes to which it binds. wikipedia.org It is also commonly used in combination with penicillin in cell culture media to prevent bacterial contamination. wikipedia.org
The discovery of streptomycin fundamentally changed the paradigm for finding new antibiotics. ebsco.com While the discovery of penicillin was largely serendipitous, Waksman's success came from an "ingenious, systematic and successful" study of soil microbes. acs.org He and his students developed novel screening protocols to deliberately search for microorganisms that produced antimicrobial agents. acs.org
This systematic screening of soil actinomycetes, often called the "Waksman platform," was adopted by the pharmaceutical industry and ushered in the "golden age" of antibiotic discovery from the 1940s to the 1960s. mdpi.comasm.org Waksman's methods inspired widespread efforts to mine soil samples from around the world, leading directly to the discovery of many other major antibiotic classes, including tetracyclines, neomycin, and macrolides. ebsco.comasm.orgourworldindata.org This approach of systematically screening natural sources for bioactive compounds became a cornerstone of drug discovery for decades. mdpi.comisciii.es
Ii. Molecular and Cellular Mechanisms of Streptomycin Sulphate Action
Ribosomal Targeting and Interaction Dynamics
The primary intracellular target of streptomycin (B1217042) is the bacterial 70S ribosome, a complex structure composed of a small (30S) and a large (50S) subunit. Streptomycin's activity is specifically directed towards the 30S subunit, where it binds and induces conformational changes that ultimately lead to the inhibition of protein synthesis and cell death. patsnap.com
Streptomycin binds to a single, specific site on the 30S ribosomal subunit. nih.gov This binding is a critical first step in its mechanism of action. The binding pocket for streptomycin is located near the A site, the region of the ribosome that accommodates incoming aminoacyl-tRNA molecules during the elongation phase of protein synthesis. researchgate.netnih.gov X-ray crystallography studies have revealed that streptomycin interacts with multiple components of the 30S subunit, including both the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. nih.govchemicalbook.com This interaction is characterized by a network of hydrogen bonds and salt bridges, which stabilize the binding of the antibiotic to its target. nih.gov
The interaction between streptomycin and the 16S rRNA component of the 30S subunit is a key determinant of its inhibitory activity. nbinno.com Streptomycin binds to a region of the 16S rRNA known as helix 44 (h44), which is a crucial element of the decoding center. nih.govdrugbank.com Specific nucleotides within h44, as well as other regions like helix 1 (U14), helix 18 (C526, G527), and helix 27 (A914), have been identified as contact points for streptomycin. nih.gov The binding of streptomycin to the 16S rRNA induces significant local distortions in the RNA structure, including the displacement of two universally conserved bases, A1492 and A1493. drugbank.comnih.gov These bases are directly involved in monitoring the correct pairing between the mRNA codon and the tRNA anticodon. nih.gov By altering the conformation of the 16S rRNA, streptomycin disrupts the normal functioning of the decoding center. nih.govnih.gov
| 16S rRNA Helix | Interacting Nucleotides | Reference |
|---|---|---|
| Helix 1 (h1) | U14 | nih.gov |
| Helix 18 (h18) | C526, G527 | nih.gov |
| Helix 27 (h27) | A914 | nih.gov |
| Helix 44 (h44) | C1490, G1491 | nih.gov |
In addition to its interaction with 16S rRNA, streptomycin's binding is also stabilized by the ribosomal protein S12 (also known as RpsL). chemicalbook.com S12 is a key protein of the 30S subunit and is intimately involved in maintaining the fidelity of translation. nih.gov Mutations in the gene encoding S12 (rpsL) are a common cause of streptomycin resistance, highlighting the importance of this protein in the antibiotic's mechanism of action. patsnap.comasm.org Structural studies have shown that specific amino acid residues of S12, such as lysine (B10760008) 42 and lysine 87, may form hydrogen bonds with the bound streptomycin molecule. nih.gov The interaction with S12 is thought to contribute to the conformational changes induced by streptomycin in the 30S subunit, thereby affecting the accuracy of the decoding process. nih.gov
| Ribosomal Protein | Potential Interacting Residues | Reference |
|---|---|---|
| S12 (RpsL) | Lysine 42, Lysine 87 | nih.gov |
The binding of streptomycin to the 30S ribosomal subunit triggers a cascade of events that ultimately inhibit protein synthesis. wikipedia.org The primary consequences of this binding are the interference with the formation of the translation initiation complex and the induction of errors in the reading of the mRNA sequence during elongation. nbinno.compatsnap.com
A hallmark of streptomycin's mechanism of action is its ability to induce misreading of the mRNA codon during the elongation phase of protein synthesis. patsnap.comwikipedia.org The conformational changes in the 16S rRNA and the S12 protein caused by streptomycin binding reduce the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs. nih.govnih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. patsnap.com The distortion of the decoding site, particularly the displacement of bases A1492 and A1493, is a key structural basis for this misreading effect. nih.gov Kinetic studies have shown that streptomycin stabilizes the binding of near-cognate tRNAs while destabilizing the binding of cognate tRNAs, effectively diminishing the accuracy of translation. nih.govnih.gov
Elucidation of Protein Synthesis Inhibition Pathways
Premature Termination of Polypeptide Synthesis
Streptomycin sulphate's interaction with the bacterial ribosome can lead to the premature termination of polypeptide synthesis. This occurs as a consequence of the antibiotic inducing conformational changes in the ribosomal decoding center. The binding of streptomycin to the 30S subunit can destabilize the translation elongation process, leading to the dissociation of the peptidyl-tRNA from the ribosome before the full-length protein has been synthesized. This results in the release of truncated, non-functional polypeptide fragments. doubtnut.com
Historically, certain aminoglycosides have been noted for their ability to suppress premature termination codons (PTCs), allowing for the synthesis of a full-length protein despite a nonsense mutation. spandidos-publications.com This phenomenon, known as translational read-through, was first demonstrated for streptomycin in Escherichia coli. spandidos-publications.com However, the more disruptive effect of streptomycin at therapeutic concentrations is the halting of synthesis altogether, leading to the accumulation of incomplete proteins that are unable to perform their biological functions. Research indicates that the efficiency of PTC read-through can vary significantly among different aminoglycosides, and streptomycin may not be as potent in this specific regard as other members of its class. mdpi.com The primary inhibitory action remains the disruption of synthesis fidelity, which manifests as either misreading or the premature release of the nascent polypeptide chain. doubtnut.com
Formation of Unstable Ribosomal-mRNA Complexes
The bactericidal activity of this compound is fundamentally linked to its ability to disrupt the stability and fidelity of the ribosomal-mRNA complex. Streptomycin binds directly to the 16S rRNA within the 30S ribosomal subunit. quora.comresearchgate.net This binding event induces a significant distortion of the A-site, the location where the ribosome decodes the mRNA codon and accepts the corresponding aminoacyl-tRNA.
This distortion impairs the ribosome's ability to accurately select the correct tRNA that matches the mRNA codon. researchgate.net The result is a high frequency of codon misreading, where incorrect amino acids are incorporated into the growing polypeptide chain. This process compromises the integrity of the translational apparatus, effectively forming an unstable ribosomal-mRNA complex. The normal, high-fidelity interaction between the mRNA codon and the tRNA anticodon is disrupted, leading to a state where the ribosome may either stall, dissociate from the mRNA, or continue to synthesize aberrant, non-functional proteins. quora.com The production of these faulty proteins is a key contributor to the lethal effects of the antibiotic. researchgate.net
Mechanistic Basis of Bactericidal Effects
Pathways Leading to Bacterial Cell Death
The bactericidal effect of this compound is the culmination of the ribosomal disruptions it causes. The primary pathway to cell death begins with the irreversible inhibition of protein synthesis. quora.com Proteins are essential for all vital cellular functions, including structural integrity, enzymatic activity, and metabolic processes; halting their production is fundamentally lethal to the bacterium. quora.com
Furthermore, the misreading of mRNA induced by streptomycin leads to the synthesis and accumulation of aberrant or non-functional proteins. researchgate.net These malformed proteins can be toxic to the cell, disrupting membrane potential, interfering with metabolic pathways, and triggering cellular stress responses. Some research on bactericidal antibiotics suggests a common mechanism involving the generation of reactive oxygen species (ROS), which leads to widespread oxidative damage to DNA, proteins, and lipids, ultimately contributing to cell death. nih.gov
Crucially, the bactericidal action of streptomycin is dependent on active bacterial growth and metabolism. researchgate.net The antibiotic is not effective against dormant bacteria or under conditions that inhibit growth, such as in the absence of a nitrogen source or at low temperatures. researchgate.net During the initial phase of streptomycin-induced inhibition, there is a simultaneous reduction in the synthesis of major cellular components like nucleic acids and a decrease in key metabolic activities, such as glucose metabolism. researchgate.net This indicates that cell death is an active process tied to the disruption of the bacterium's core physiological and biosynthetic pathways.
Differential Activity Spectrum Against Bacterial Phyla
This compound exhibits a broad spectrum of activity, but with differential efficacy against various bacterial phyla, largely influenced by cell wall structure and the development of resistance. researchgate.netnih.govbiointerfaceresearch.com It was originally effective against a wide range of both Gram-positive and Gram-negative bacteria, as well as being a cornerstone in the treatment of Mycobacterium tuberculosis. researchgate.netnih.gov
Gram-negative bacteria are generally more susceptible due to the mechanism of drug uptake, although the complex outer membrane can act as a barrier. biointerfaceresearch.com In contrast, the thick peptidoglycan layer of Gram-positive bacteria can impede antibiotic penetration, though many species remain susceptible. biointerfaceresearch.com Studies have shown that streptomycin can have a slightly higher inhibitory effect against certain Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria like Escherichia coli in specific contexts. biointerfaceresearch.com The spectrum is also notable for its inclusion of various pathogenic genera. However, the prevalence of antibiotic resistance has significantly narrowed its effective clinical range against many common pathogens. nih.gov
Iii. Biosynthesis and Synthetic Methodologies of Streptomycin Sulphate
Biosynthetic Pathway Elucidation in Streptomyces griseus
The carbon backbone of the entire streptomycin (B1217042) molecule is derived from a single primary metabolite: D-glucose. kegg.jpgenome.jpslideshare.net Through various enzymatic modifications, this simple hexose (B10828440) sugar provides the foundational structure for all three distinct moieties. In addition to glucose, other fundamental metabolites are drawn from primary metabolism to complete the structure. The two guanidino groups characteristic of the streptidine (B14820) moiety are furnished by L-arginine, which serves as the amidino group donor. kegg.jpkegg.jp These findings underscore the direct linkage between central carbon and nitrogen metabolism and the specialized secondary metabolic pathway of streptomycin production.
A key feature of streptomycin biosynthesis is the parallel and independent formation of its three constituent parts, which are subsequently linked together. uniprot.orgkegg.jpkegg.jp This modular strategy allows for the dedicated and efficient synthesis of each complex unit before the final assembly.
The biosynthesis of the central aminocyclitol ring, streptidine, is a multi-step process beginning with D-glucose. The pathway proceeds through the key intermediate myo-inositol, which is subsequently converted to scyllo-inosamine. kegg.jpgenome.jpnih.gov The pathway involves a series of oxidations, transaminations, phosphorylations, and two crucial transamidination steps where arginine donates its amidino groups to the cyclitol ring. kegg.jpkegg.jp This sequence of reactions ultimately yields the diguanidinated streptidine core.
The formation of streptose (B1236354), a rare branched-chain 6-deoxyhexose, also originates from D-glucose. kegg.jpresearchgate.net Its synthesis proceeds via a thymidine (B127349) diphosphate (B83284) (dTDP)-glucose pathway, which is a common route for the biosynthesis of various deoxysugars in bacteria. genome.jpnih.gov This pathway involves the activation of glucose to dTDP-glucose, followed by a series of enzymatic modifications including oxidation, dehydration, and epimerization to form the final streptose unit, which is maintained as the activated intermediate dTDP-dihydrostreptose prior to its incorporation into the final molecule. uniprot.orgnih.gov
The third component, N-methyl-L-glucosamine, is also derived from D-glucose. nih.govresearchgate.net While the complete biosynthetic route has not been fully elucidated, it is understood to involve a conversion of the D-glucose carbon skeleton into an L-hexose configuration without cleavage of the carbon chain. kegg.jpgenome.jpnih.gov Isotopic labeling studies have shown that D-glucosamine can serve as a more direct precursor than D-glucose, suggesting it is an intermediate in the pathway. researchgate.net The pathway likely involves a series of steps including amination, methylation, and epimerization to yield the final N-methyl-L-glucosamine moiety.
The genetic and biochemical analysis of the streptomycin (str) gene cluster in S. griseus has identified numerous enzymes responsible for the synthesis of the antibiotic. These enzymes catalyze the specific transformations of intermediates along the biosynthetic pathways of the three core moieties. The final steps of the pathway involve the glycosidic linkage of the moieties, beginning with the transfer of dTDP-dihydrostreptose to streptidine-6-phosphate, followed by the addition of N-methyl-L-glucosamine. nih.gov A final phosphatase-catalyzed removal of the phosphate (B84403) group from streptomycin-6-phosphate yields the biologically active streptomycin. uniprot.orgresearchgate.net
Detailed research has characterized several key enzymes and intermediates, as summarized in the tables below.
Table 1: Key Enzymes in Streptomycin Biosynthesis
| Gene | Enzyme Name | Function | Moiety Pathway |
|---|---|---|---|
| strB1 | Inosamine-phosphate amidinotransferase | Catalyzes the transfer of an amidino group from L-arginine to an inosamine phosphate intermediate. uniprot.orgoup.com | Streptidine |
| strD | Glucose-1-phosphate thymidylyltransferase | Involved in the formation of dTDP-glucose from glucose-1-phosphate and dTTP. oup.comresearchgate.net | Streptose |
| strL | dTDP-4-dehydrorhamnose reductase | Reduces a keto group in a dTDP-sugar intermediate. uniprot.org | Streptose |
| strM | dTDP-4-dehydrorhamnose 3,5-epimerase | Catalyzes epimerization reactions in the dTDP-sugar pathway. uniprot.org | Streptose |
Table 2: Key Intermediates in Streptomycin Biosynthesis
| Intermediate | Moiety Pathway | Description |
|---|---|---|
| D-Glucose | All three moieties | The primary metabolic precursor for the entire carbon skeleton. kegg.jpgenome.jp |
| myo-Inositol | Streptidine | A cyclitol intermediate formed from glucose, precursor to the streptidine ring. kegg.jpnih.gov |
| scyllo-Inosamine | Streptidine | An aminocyclitol formed from myo-inositol, which undergoes guanidination. kegg.jpgenome.jp |
| Streptidine-6-phosphate | Streptidine / Assembly | The phosphorylated form of the streptidine moiety that acts as the acceptor for the streptose unit. nih.gov |
| dTDP-glucose | Streptose | An activated sugar nucleotide that is the entry point into the streptose biosynthetic pathway. nih.gov |
| dTDP-dihydrostreptose | Streptose / Assembly | The activated donor of the streptose moiety used in glycosyltransferase reactions. uniprot.org |
Genetic Organization of Biosynthesis Gene Clusters
The genetic blueprint for streptomycin production in the bacterium Streptomyces griseus is encoded within a large, clustered group of genes. asm.org This organization is typical for antibiotic biosynthesis pathways in Streptomyces species, where genes for biosynthesis, regulation, and resistance are often located together on the chromosome. asm.orgnih.gov In S. griseus, more than 25 genes are clustered together to orchestrate the complex, branched biosynthetic pathway that converts glucose-6-phosphate into the final streptomycin molecule. nih.gov This gene cluster contains the necessary instructions for the enzymatic machinery, regulatory control, and self-protection (resistance) mechanisms required for antibiotic production. nih.gov
Research into the streptomycin gene cluster of Streptomyces griseus has led to the identification and functional characterization of numerous genes essential for its biosynthesis. nih.gov These genes are dispersed throughout the cluster and are involved in the different branches of the streptomycin biosynthetic pathway. nih.gov Sequencing and transcriptional analysis have revealed the specific roles of several of these genes. For instance, three production genes have been identified clustered around aphD, a major streptomycin resistance gene. nih.govoup.com
Key biosynthesis genes that have been identified and functionally annotated include:
strB1 : This gene encodes an amidinotransferase, an enzyme that plays a crucial role in the biosynthesis of the aminocyclitol moiety of streptomycin. nih.govnih.govoup.comoup.com
strD : It is believed that this gene codes for a hexose nucleotidylating enzyme. nih.govresearchgate.net
strA : This gene encodes an aminoglycoside phosphotransferase, specifically APH(6)-Ia, which confers resistance to streptomycin. oup.com
strN : This gene is predicted to encode an aminotransferase. nih.gov
strS : The function of this gene is presumed to be an epimerase. nih.gov
strF : This gene is also involved in the biosynthetic pathway. nih.gov
The table below summarizes the functions of some of the identified genes within the streptomycin biosynthesis cluster.
| Gene | Encoded Protein/Enzyme | Putative Function in Streptomycin Biosynthesis |
| strB1 | Amidinotransferase | Biosynthesis of the aminocyclitol ring nih.govnih.govoup.com |
| strD | Hexose nucleotidylating enzyme | Modification of a hexose precursor nih.govresearchgate.net |
| strN | Aminotransferase | Catalyzes an amino group transfer nih.gov |
| strS | Epimerase | Alters stereochemistry of an intermediate nih.gov |
| aphD/strA | Aminoglycoside phosphotransferase | Confers resistance to streptomycin nih.govoup.com |
The production of streptomycin is a tightly controlled process governed by a complex regulatory network. nih.govbiorxiv.org Within the biosynthesis gene cluster, a key pathway-specific regulatory gene, strR , has been identified. nih.govnih.govresearchgate.net The StrR protein acts as a DNA-binding activator, essential for the expression of at least one of the biosynthetic genes, strB1. nih.gov
Detailed molecular studies have shown that StrR specifically interacts with the promoter region of the strB1 gene. nih.gov Footprinting experiments revealed that the StrR protein binds to an inverted repeat sequence located upstream of the strB1 promoter. nih.gov Further analysis has identified a consensus sequence for StrR-binding sites: GTTCGActG(N)11CagTcGAAc. nih.gov Multiple recognition sites for StrR have been found within the streptomycin gene clusters of both S. griseus and Streptomyces glaucescens, supporting its role as a primary activator for the biosynthetic genes. nih.gov
The regulation of strR itself is part of a broader hierarchical cascade. The expression of strR is controlled by a central transcriptional activator known as AdpA. nih.gov AdpA's activity is, in turn, modulated by a small signaling molecule called A-factor, a γ-butyrolactone. nih.govnih.gov This A-factor-AdpA-StrR cascade ensures that streptomycin production is initiated at the appropriate time in the bacterial life cycle, coordinating it with morphological differentiation. nih.gov
Industrial Production and Purification Principles
Industrially, streptomycin is produced through a submerged culture fermentation process using selected strains of Streptomyces griseus. csjmu.ac.inslideshare.net This method involves growing the microorganism in large-scale fermenters containing a sterilized liquid nutrient medium. csjmu.ac.inramauniversity.ac.in The yield of streptomycin is highly dependent on optimizing various physical and chemical parameters during fermentation. ramauniversity.ac.inslideshare.net
The fermentation process is highly aerobic, requiring significant aeration and agitation, and typically lasts for 5 to 10 days. csjmu.ac.inslideshare.net It proceeds through three distinct phases:
Phase 1 (Growth Phase) : This initial phase, lasting 24 to 48 hours, is characterized by the rapid growth of S. griseus and the formation of mycelial biomass. csjmu.ac.inramauniversity.ac.in The proteolytic activity of the bacterium on protein sources in the medium, like soybean meal, releases ammonia (B1221849), causing the pH to rise to around 7.5-8.0. csjmu.ac.inslideshare.net Streptomycin production during this phase is minimal. ramauniversity.ac.in
Phase 2 (Production Phase) : In this phase, mycelial growth slows, and the focus shifts to antibiotic production. csjmu.ac.inslideshare.net The ammonia released in the first phase is consumed along with the primary carbon source (e.g., glucose). csjmu.ac.inramauniversity.ac.in Streptomycin is synthesized at a high rate, and the pH remains relatively constant between 7.6 and 8.0. csjmu.ac.inramauniversity.ac.in
Phase 3 (Lysis Phase) : As the carbohydrate sources in the medium become depleted, streptomycin production ceases. ramauniversity.ac.inslideshare.net The bacterial cells begin to undergo autolysis (breakdown), releasing ammonia and causing the pH to rise again. csjmu.ac.inramauniversity.ac.in The fermentation broth is typically harvested before significant cell lysis occurs. slideshare.net
The composition of the fermentation medium is critical for high yields. A typical medium, as recommended by Hocken hull (1963), includes sources of carbon, nitrogen, and essential minerals. csjmu.ac.inramauniversity.ac.in
| Parameter | Optimized Condition |
| Microorganism | Streptomyces griseus csjmu.ac.in |
| Fermentation Type | Submerged Culture csjmu.ac.in |
| Temperature | 25-30°C slideshare.net |
| pH Range | 7.0 - 8.0 (Optimal production at 7.6 - 8.0) csjmu.ac.in |
| Duration | 5 - 10 days csjmu.ac.inslideshare.net |
| Aeration | Highly aerobic; requires continuous aeration and agitation csjmu.ac.inslideshare.net |
| Carbon Source | Glucose, Starch, Dextrin slideshare.net |
| Nitrogen Source | Soybean meal, Casein hydrolysate, Ammonium salts slideshare.netnih.gov |
Following the completion of the fermentation, a multi-step downstream processing strategy is employed to recover and purify streptomycin sulphate from the complex fermentation broth. csjmu.ac.inscribd.com
The initial step is the separation of the S. griseus mycelium from the liquid broth, which is achieved by filtration, often using a rotary vacuum filter. csjmu.ac.inslideshare.netscribd.com The resulting filtered broth contains the dissolved streptomycin. csjmu.ac.in
Several methods have been developed for the subsequent recovery and purification:
Adsorption-Elution : One common procedure involves adsorbing the streptomycin from the broth onto activated carbon. slideshare.net The antibiotic is then eluted (released) from the carbon using dilute acid. slideshare.net Another approach uses cation exchange resins. csjmu.ac.in The broth is passed through a column containing the resin, which binds the positively charged streptomycin molecules. csjmu.ac.inramauniversity.ac.in After washing the column, the streptomycin is eluted with solutions like hydrochloric acid. csjmu.ac.inslideshare.net
Precipitation : After elution and concentration (often under vacuum), streptomycin is precipitated from the solution. csjmu.ac.in This is typically achieved by adding a solvent in which streptomycin is insoluble, such as acetone (B3395972), to the concentrated methanol (B129727) solution. csjmu.ac.inslideshare.netslideshare.net
Final Purification and Drying : The precipitated antibiotic is collected, washed again with a solvent like acetone to remove impurities, and then dried under vacuum. csjmu.ac.inslideshare.net Further purification may involve re-dissolving the product in methanol to form a pure streptomycin chloride complex or using activated charcoal treatment followed by elution with acid alcohol. slideshare.net The final product is often in the form of this compound.
Iv. Mechanisms of Bacterial Resistance to Streptomycin Sulphate
Target Site Alteration Mechanisms
Alteration of the molecular target is a common and effective strategy for bacteria to evade the action of antibiotics. researchgate.net In the case of streptomycin (B1217042), this involves modifications to the components of the 30S ribosomal subunit, where the drug binds. These modifications are typically the result of spontaneous mutations in the bacterial chromosome. researchgate.net Two principal mechanisms of target site alteration have been extensively studied: chromosomal mutations in genes encoding ribosomal proteins and the enzymatic modification of ribosomal RNA (rRNA).
Mutations within the genes that code for ribosomal proteins can lead to significant resistance against streptomycin. These genetic alterations are a key factor in the development of resistance, particularly high-level resistance. plos.org
A predominant mechanism of streptomycin resistance involves point mutations within the rpsL gene, which encodes the ribosomal protein S12. patsnap.comnih.gov The S12 protein is a crucial component of the 30S ribosomal subunit and plays a significant role in translational accuracy. nih.gov Mutations in the rpsL gene are frequently associated with high-level resistance to streptomycin in various bacterial species, including Mycobacterium tuberculosis and Yersinia pestis. plos.orgnih.gov
Research has identified specific codons within the rpsL gene that are hotspots for mutations conferring streptomycin resistance. The most commonly observed mutations occur at codon 43 and codon 88. nih.govoup.com For instance, a substitution of lysine (B10760008) (K) with arginine (R) at position 43 (K43R) is a frequent finding in streptomycin-resistant clinical isolates. plos.orgnih.gov Similarly, mutations at codon 88 have also been identified, albeit less frequently. nih.gov The table below summarizes key findings from studies on rpsL mutations.
| Bacterial Species | Codon Mutation | Amino Acid Change | Level of Resistance | Reference |
| Mycobacterium tuberculosis | 43 | K→R | High | nih.gov |
| Yersinia pestis | 43 | K→R | High | plos.org |
| Mycobacterium tuberculosis | 88 | K→R/E | High | nih.govnih.gov |
| Escherichia coli | 43 | K→R | High | nih.gov |
Mutations in the S12 protein, resulting from changes in the rpsL gene, induce conformational changes in the three-dimensional structure of the ribosome. researchgate.net The S12 protein is located near the decoding center of the ribosome, a critical region for the interaction between messenger RNA (mRNA) and transfer RNA (tRNA). nih.gov Streptomycin binds to a pocket formed by the 16S rRNA and the S12 protein. chemicalbook.com
Alterations in the amino acid sequence of the S12 protein can disrupt the intricate network of interactions that stabilize the binding of streptomycin. These conformational shifts can reduce the affinity of the binding pocket for the antibiotic, thereby preventing its inhibitory action. researchgate.net The structural changes can lead to a more restrictive or "hyperaccurate" ribosome, which, while potentially slowing down protein synthesis, prevents the misreading of the genetic code that is induced by streptomycin. nih.gov
In addition to mutations in ribosomal proteins, modifications to the ribosomal RNA itself can also confer resistance to streptomycin. This mechanism involves the enzymatic alteration of specific nucleotides within the 16S rRNA, a key component of the 30S ribosomal subunit.
A significant mechanism of rRNA modification leading to streptomycin resistance is the methylation of the 16S rRNA. msu.ru This process is carried out by specific enzymes called methyltransferases. The rsmG gene encodes a methyltransferase that modifies a specific guanosine (B1672433) residue (G527 in Escherichia coli) within the 530 loop of the 16S rRNA. researchgate.netnih.gov The loss or inactivation of the RsmG methyltransferase results in the absence of this methylation, which in turn confers low-level resistance to streptomycin. nih.govdiva-portal.org
The following table details the methyltransferase and its effect on streptomycin resistance.
| Gene | Enzyme | rRNA Target | Modification | Effect on Resistance | Reference |
| rsmG | RsmG methyltransferase | 16S rRNA (G527) | Methylation | Absence of methylation leads to low-level resistance | researchgate.netnih.gov |
The methylation of the 16S rRNA at specific sites is crucial for maintaining the proper structure and function of the ribosome's decoding center. creative-biolabs.com The absence of the methyl group at position G527, due to an inactive RsmG methyltransferase, is thought to disrupt the binding of streptomycin. diva-portal.org This specific nucleotide is located within the streptomycin binding pocket. researchgate.net The lack of methylation likely induces subtle conformational changes in the 16S rRNA, which are sufficient to decrease the binding affinity of streptomycin to its target. diva-portal.org These structural alterations, although minor, can significantly impact the interaction between the antibiotic and the ribosome, leading to bacterial resistance. nih.gov
Ribosomal RNA Modification
Enzymatic Inactivation of Streptomycin Sulphate
The most prevalent mechanism of clinically relevant resistance to aminoglycosides, including streptomycin, is the enzymatic modification of the antibiotic, rendering it unable to bind to the 16S rRNA of the 30S ribosomal subunit. patsnap.commdpi.comnih.gov This inactivation is carried out by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). patsnap.commdpi.com
AMEs are broadly categorized into three main families based on the type of chemical modification they catalyze: adenylyltransferases (ANTs), acetyltransferases (AACs), and phosphotransferases (APHs). mdpi.comresearchgate.net These enzymes covalently modify specific hydroxyl or amino groups on the streptomycin molecule. nih.gov
O-nucleotidyltransferases, also known as adenylyltransferases (ANTs), inactivate streptomycin by transferring an adenyl group from ATP to a hydroxyl group on the antibiotic. mdpi.com Specifically, the ANT(3")(9) enzyme, encoded by the aadA gene, is responsible for the adenylation of streptomycin and spectinomycin. uax.comscienceopen.com This modification sterically hinders the binding of the antibiotic to the ribosome. researchgate.net
N-acetyltransferases (AACs) utilize acetyl-Coenzyme A to acetylate an amino group on the aminoglycoside molecule. mdpi.com While AACs are a major cause of resistance to other aminoglycosides like gentamicin (B1671437) and tobramycin, their role in streptomycin inactivation is less prominent compared to phosphotransferases and adenylyltransferases. mdpi.commdpi.com
| Enzyme Family | Abbreviation | Catalytic Action | Target on Streptomycin | Gene Example |
|---|---|---|---|---|
| Adenylyltransferases | ANT | Transfers an adenyl group from ATP | Hydroxyl group | aadA |
| Acetyltransferases | AAC | Transfers an acetyl group from Acetyl-CoA | Amino group | Not a primary mechanism for streptomycin |
| Phosphotransferases | APH | Transfers a phosphate (B84403) group from ATP | Hydroxyl group | aph(3")-Ib, aph(6)-Id |
O-phosphotransferases (APHs) are a critical family of enzymes that confer streptomycin resistance by phosphorylating a hydroxyl group on the antibiotic, using ATP as the phosphate donor. mdpi.com This enzymatic action is a key mechanism of inactivation. cellmolbiol.orgcellmolbiol.org There are several classes of APH enzymes, distinguished by the position on the aminoglycoside they modify. cellmolbiol.orgresearchgate.net
For streptomycin, two main phosphotransferase activities are of significant importance:
APH(3") : This enzyme phosphorylates the 3"-hydroxyl group of the N-methyl-L-glucosamine ring of streptomycin. The gene encoding this enzyme is often referred to as strA or aph(3")-Ib. cellmolbiol.orgoup.comnih.gov
APH(6) : This class of enzymes transfers a phosphate group to the 6-hydroxyl group of the streptidine (B14820) ring of streptomycin. cellmolbiol.orgresearchgate.netresearchgate.net The gene for this enzyme is commonly known as strB or aph(6)-Id. cellmolbiol.orgoup.comnih.gov
The APH(6) class includes several members, such as APH(6)-Ia, found in the streptomycin-producing organism Streptomyces griseus, and APH(6)-Id, which is frequently found in clinical and environmental isolates. cellmolbiol.orgcellmolbiol.org Studies have shown that the strA and strB genes often work in concert to provide high-level resistance to streptomycin. cellmolbiol.org
| Phosphotransferase | Gene Name (example) | Site of Phosphorylation on Streptomycin | Found In |
|---|---|---|---|
| APH(3")-Ib | strA | 3"-hydroxyl group of N-methyl-L-glucosamine | Pathogenic and environmental bacteria |
| APH(6)-Id | strB | 6-hydroxyl group of the streptidine ring | Pathogenic and environmental bacteria |
| APH(6)-Ia | aphD | 6-hydroxyl group of the streptidine ring | Streptomyces griseus (producer organism) |
The genes encoding AMEs are frequently located on mobile genetic elements (MGEs), which facilitates their rapid spread among different bacterial species and genera through horizontal gene transfer. nih.govmdpi.com Plasmids and transposons are the primary vehicles for the dissemination of streptomycin resistance. nih.gov
A key element in the spread of streptomycin resistance is the transposon Tn5393 . nih.govapsnet.org This 6.7-kb transposable element characteristically carries the linked strA-strB gene pair, which encodes the APH(3")-Ib and APH(6)-Id phosphotransferase enzymes, respectively. apsnet.orgnih.gov The presence of both genes on this transposon confers a high level of resistance to streptomycin. cellmolbiol.org
Tn5393 has been identified in a wide range of Gram-negative bacteria isolated from agricultural and clinical settings. nih.govapsnet.org For instance, it is a major contributor to streptomycin resistance in the fire blight pathogen Erwinia amylovora. apsnet.orgapsnet.org The detection of Tn5393 in bacteria from environments with no prior streptomycin exposure suggests that this transposon is indigenous to some microbial communities. nih.gov
The strA-strB genes, often as part of Tn5393, are commonly found on plasmids. oup.comnih.gov These plasmids serve as vectors for the transfer of resistance between bacteria. In plant pathogens like Erwinia amylovora, Tn5393 was initially found on the plasmid pEA34 . apsnet.orgapsnet.org More recently, the transposon has been observed to move to other resident plasmids, such as pEA29, demonstrating its mobility. apsnet.org
Broad-host-range plasmids, particularly those belonging to the IncP incompatibility group, are significant vehicles for the dissemination of antibiotic resistance genes, including those conferring resistance to streptomycin. scienceopen.comnih.gov These plasmids can transfer and replicate in virtually all Gram-negative bacteria. scienceopen.comnih.gov IncP-1α plasmids, for example, often carry variants of the aadA gene cassette, which provides resistance to both streptomycin and spectinomycin. scienceopen.comnih.gov The presence of resistance genes on mobile elements like transposons, which are themselves located on broad-host-range plasmids, creates a highly efficient system for the widespread distribution of streptomycin resistance. scienceopen.com
Genetic Basis and Mobile Genetic Elements
Efflux Pump Systems in Streptomycin Resistance
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.gov This extrusion process reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target and thereby conferring resistance. nih.gov Several families of efflux pumps have been implicated in multidrug resistance, with some demonstrating activity against aminoglycosides like streptomycin. nih.gov The overexpression of genes encoding these pumps is a common mechanism leading to increased resistance. oup.com
The primary families of bacterial efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) family. nih.gov The RND family is particularly prominent in Gram-negative bacteria and, in conjunction with the outer membrane barrier, contributes significantly to their intrinsic resistance to many antibiotics. asm.org
While many efflux pumps are known to handle a broad spectrum of substrates, specific research has identified systems capable of transporting streptomycin. For instance, the AcrAB-TolC system in Escherichia coli, a well-characterized RND-type efflux pump, is known to contribute to resistance against multiple antibiotics. nih.gov While its primary substrates are often other classes of drugs, its overexpression can lead to a general decrease in intracellular drug accumulation, indirectly affecting streptomycin susceptibility. oup.comnih.gov Similarly, evidence suggests that MFS pumps can also influence sensitivity to streptomycin. researchgate.net In Gram-positive bacteria, ABC transporters have been shown to extrude streptomycin; for example, the EfrAB pump in Enterococcus faecalis.
Interactive Data Table: Major Efflux Pump Families and Their Role in Antibiotic Resistance
| Efflux Pump Family | General Function | Examples of Operons/Pumps | Known Connection to Streptomycin/Aminoglycoside Resistance |
| Resistance-Nodulation-Division (RND) | Export a wide variety of substrates, including antibiotics, detergents, and bile salts. A major contributor to intrinsic and acquired resistance in Gram-negative bacteria. asm.org | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) oup.com | Overexpression contributes to multidrug resistance, which can include reduced susceptibility to aminoglycosides. |
| Major Facilitator Superfamily (MFS) | The largest family of secondary transporters, involved in the transport of a wide range of small solutes. | NorA (S. aureus), EmrB (E. coli) oup.com | Some MFS pumps have been shown to affect streptomycin sensitivity. researchgate.net |
| ATP-Binding Cassette (ABC) Superfamily | Utilize ATP hydrolysis to transport substrates across membranes. | MsbA (E. coli), LmrA (L. lactis) | The EfrAB pump in Enterococcus faecalis has been shown to extrude streptomycin. |
| Small Multidrug Resistance (SMR) Family | Small transmembrane proteins that typically function as dimers to export lipophilic cations and antiseptics. | EmrE (E. coli) | Can contribute to low-level resistance to a variety of compounds. |
| Multidrug and Toxic Compound Extrusion (MATE) Family | Utilize sodium or proton gradients to export cationic drugs and other toxic compounds. | NorM (V. parahaemolyticus) | Primarily associated with resistance to fluoroquinolones and other cationic drugs. |
Horizontal Gene Transfer and Dissemination Dynamics in Bacterial Populations
Horizontal gene transfer (HGT) is a primary driver in the rapid spread of antibiotic resistance genes among bacterial populations, including those conferring resistance to streptomycin. longdom.orgnih.gov Unlike vertical gene transfer, where genetic material is passed from parent to offspring, HGT allows for the exchange of genes between different bacterial species. nih.gov This process is largely mediated by mobile genetic elements (MGEs), which act as vehicles for the transfer of resistance determinants. nih.govnih.gov
The principal mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. longdom.org This is a highly efficient mechanism for spreading resistance genes within and between bacterial species. longdom.org
Transformation: The uptake and integration of free DNA from the environment, often released from lysed bacterial cells. longdom.org
Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages (viruses that infect bacteria). longdom.org
Mobile genetic elements are crucial to this dissemination. Plasmids, transposons, and integrons are frequently found to carry genes encoding resistance to streptomycin, such as the strA-strB gene pair, which encodes an aminoglycoside phosphotransferase, and aadA genes, which encode aminoglycoside adenylyltransferases. frontiersin.org
Research has identified several MGEs responsible for the spread of streptomycin resistance. For example, the composite transposon Tn5 carries a gene for streptomycin resistance (strR). nih.gov Class 1 and Class 2 integrons are also significant carriers of streptomycin resistance gene cassettes, often in combination with resistance genes for other antibiotics like trimethoprim (B1683648) and sulphonamides. nih.gov These integrons are frequently found within transposons and plasmids, further facilitating their mobility. nih.gov Genomic islands, large segments of chromosomal DNA acquired through HGT, have also been identified in pathogens like E. coli and Acinetobacter baumannii carrying a suite of resistance genes, including strA and strB. frontiersin.orgnih.gov The presence of these resistance genes on various MGEs highlights the dynamic and complex nature of resistance dissemination in bacterial populations, posing a significant challenge to the long-term efficacy of this compound. frontiersin.orgelifesciences.org
Interactive Data Table: Mobile Genetic Elements Carrying this compound Resistance Genes
| Mobile Genetic Element | Type | Specific Examples | Associated Streptomycin Resistance Genes | Bacterial Hosts |
| Plasmids | Extrachromosomal DNA | pA297-3-like plasmids in A. baumannii frontiersin.org | strA, strB frontiersin.org | Acinetobacter baumannii, Escherichia coli |
| Transposons | "Jumping genes" that can move within and between genomes | Tn5 nih.gov | strR (streptomycin resistance gene) nih.gov | Escherichia coli and other Gram-negative bacteria |
| Tn6172 in A. baumannii frontiersin.org | strA, strB frontiersin.org | Acinetobacter baumannii | ||
| Integrons | Genetic elements that can capture and express gene cassettes | Class 1 Integrons | aadA gene cassettes | Pseudomonas aeruginosa, Trueperella pyogenes nih.gov |
| Class 2 Integrons (often associated with Tn7) | Conserved gene cassettes including streptomycin resistance nih.gov | Acinetobacter sp., Shigella sp., Salmonella sp. nih.gov | ||
| Genomic Islands | Large chromosomal regions acquired by HGT | Genomic Island 3 (GI3) in E. coli O104 nih.gov | strA, strB nih.gov | Escherichia coli |
V. Analytical Methodologies for Research Grade Streptomycin Sulphate
Spectrophotometric Characterization Methods
Spectrophotometry offers a cost-effective and accessible means for the analysis of streptomycin (B1217042) sulphate. umt.edu.pk These methods are often based on the intrinsic ultraviolet (UV) absorbance of the molecule or, more commonly, on the formation of colored derivatives that can be measured in the visible region of the electromagnetic spectrum. umt.edu.pkresearchgate.net
Direct quantification of streptomycin sulphate using UV-Vis spectrophotometry can be challenging due to the compound's lack of a strong chromophore, which results in low UV absorbance and necessitates high concentrations for detection. jasco.hu Nevertheless, aqueous solutions of this compound exhibit a maximum absorbance (λmax) that has been reported at wavelengths such as 275 nm. umt.edu.pk
To overcome the limitations of direct measurement, kinetic spectrophotometric methods have been developed. One such method is based on the oxidation of streptomycin with a mixture of potassium iodide and potassium iodate. researchgate.net This reaction forms a yellow-colored product that can be reliably measured, with one study reporting a maximum absorbance at 353 nm. researchgate.net
To enhance detection sensitivity and specificity, derivatization techniques are widely employed. researchgate.net These methods involve reacting the this compound molecule with a chromogenic agent to produce a new compound with strong absorption in the UV-Visible range. umt.edu.pk
A prominent example is the use of vanillin as a derivatizing agent. umt.edu.pkresearchgate.net In this method, an aqueous solution of this compound is mixed with a vanillin solution (e.g., 2%) in a buffered alkaline medium (pH 9). The mixture is then heated to facilitate the reaction, with one procedure specifying heating for 15 minutes at 95±05°C. umt.edu.pkresearchgate.net This reaction yields a streptomycin-vanillin derivative with a distinct color, exhibiting a maximum absorbance (λmax) at approximately 393 nm. umt.edu.pkresearchgate.net
Other derivatizing reagents have also been utilized for the analysis of streptomycin and other aminoglycosides, including ninhydrin, which forms a purple-colored complex, as well as phenol, hypochlorite, and 2,4,6-trinitrophenol. umt.edu.pkresearchgate.netijcr.info
For academic research, it is crucial that any analytical method be properly validated to ensure the reliability of the results. Key validation parameters include linearity, accuracy, and precision. umt.edu.pk
The spectrophotometric method using vanillin derivatization has been validated and shown to perform well across these parameters. umt.edu.pkresearchgate.net
Linearity : The assay demonstrates a linear relationship between absorbance and concentration, following Beer's law over a defined range. A typical concentration range is 10-50 µg/ml, with a high coefficient of determination (R²) of 0.9993. umt.edu.pkresearchgate.net
Accuracy : The accuracy of the method, often assessed through recovery studies, has been reported to be between 99% and 101%. umt.edu.pkresearchgate.net
Precision : Precision is determined by the degree of scatter between a series of measurements. For this method, the relative standard deviation (RSD) was found to be low, ranging from 0.19% to 0.22%, indicating high precision. umt.edu.pkresearchgate.net
Table 1: Validation Parameters for the Vanillin-Based Spectrophotometric Assay
| Validation Parameter | Reported Value | Reference |
|---|---|---|
| Linearity Range | 10-50 µg/ml | umt.edu.pkresearchgate.net |
| Coefficient of Determination (R²) | 0.9993 | umt.edu.pkresearchgate.net |
| Accuracy (% Recovery) | 99-101% | umt.edu.pkresearchgate.net |
| Precision (% RSD) | 0.19-0.22% | umt.edu.pkresearchgate.net |
Advanced Chromatographic Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), provide superior separation and quantification capabilities for the analysis of this compound and its related impurities. idosi.orgresearchgate.net
HPLC is a cornerstone technique for the analysis of this compound in research settings. idosi.org A common approach involves reversed-phase chromatography using a C18 column with UV detection. idosi.org One such method utilizes a mobile phase of methanol (B129727) and a buffer solution (orthophosphoric acid and triethylamine) with detection at 240 nm, achieving a retention time of approximately 2.62 minutes. idosi.org Other methods may use detection at lower wavelengths, such as 205 nm. researchgate.net
A significant challenge in HPLC with UV detection is the weak chromophore of streptomycin, which can limit sensitivity. jasco.hu For higher sensitivity and specificity, alternative detection methods such as Pulsed Amperometric Detection (PAD) are often preferred, especially in official compendial methods like those found in the U.S. Pharmacopeia (USP). jasco.hu
To address the highly polar nature of this compound, which leads to poor retention on traditional reversed-phase columns, specialized chromatographic modes are employed. jasco.huresearchgate.netnih.gov
Ion-Pair Reversed-Phase Chromatography : This is a widely used technique for aminoglycoside analysis. jasco.hunih.gov It involves the addition of an ion-pairing reagent to the mobile phase. This reagent, such as sodium octanesulfonate, has a non-polar alkyl chain and an ionic head group. researchgate.netnih.gov It pairs with the charged streptomycin molecule, effectively neutralizing its charge and increasing its retention on a non-polar stationary phase like C18. nih.gov A representative mobile phase might consist of sodium sulfate, sodium octanesulfonate, acetonitrile, and a phosphate (B84403) buffer. researchgate.net Some methods use a tetraborate buffer, which not only controls pH but can also form a complex with streptomycin to enhance UV detection. nih.gov
Anion-Exchange Chromatography : This mode offers an alternative separation mechanism. The official USP monograph method for this compound assay is based on anion-exchange chromatography. jasco.hu This technique utilizes a stationary phase with positively charged functional groups that interact with the anionic sulphate counter-ions of the analyte. The separation is typically performed using an isocratic elution with an alkaline mobile phase (e.g., pH 12.8) and is coupled with Pulsed Amperometric Detection (PAD) for sensitive and selective quantification. jasco.hu
Table 2: Comparison of Advanced HPLC Modes for this compound Analysis
| Feature | Ion-Pair Reversed-Phase Chromatography | Anion-Exchange Chromatography |
|---|---|---|
| Principle | Increases retention of polar analyte on a non-polar stationary phase via an ion-pairing reagent. | Separation based on ionic interaction between the analyte and a charged stationary phase. |
| Stationary Phase | Non-polar (e.g., C18) | Positively charged (anion-exchanger) |
| Mobile Phase Additives | Ion-pairing reagents (e.g., sodium octanesulfonate) | High pH buffers (e.g., pH 12.8) |
| Common Detector | UV-Vis, Mass Spectrometry (MS) | Pulsed Amperometric Detection (PAD) |
High-Performance Liquid Chromatography (HPLC) Applications
Detection Modalities (e.g., UV, Pulsed Amperometric Detection)
The choice of detector in the analysis of this compound is crucial due to the molecule's structural characteristics. Streptomycin lacks a strong chromophore, which makes detection by some common methods challenging.
Ultraviolet (UV) Detection : Analysis of this compound can be performed using ion-pair reversed-phase liquid chromatography (RP-LC) with UV detection at low wavelengths, such as 195 nm or 205 nm. jasco.huresearchgate.net However, this method is often limited by its low sensitivity, requiring high concentrations of the analyte for adequate detection due to the absence of a significant UV-absorbing chromophore in the streptomycin molecule. jasco.hu A developed reversed-phase high-performance liquid chromatography (RP-HPLC) method utilized UV detection at 224 nm and 240 nm for the estimation of streptomycin. ijsred.comidosi.org Another liquid chromatography method for separating streptomycin from its impurities, including streptidine (B14820), streptomycin B, and dihydrostreptomycin, employed UV detection at 205 nm. researchgate.netnih.gov
Pulsed Amperometric Detection (PAD) : As an alternative to UV detection, Pulsed Amperometric Detection (PAD) offers superior selectivity and sensitivity. jasco.hu This electrochemical detection technique is well-suited for aminoglycosides like streptomycin because their molecular structures contain functional groups that can be oxidized. jasco.hu PAD provides a significant advantage for detecting compounds that lack chromophores. lcms.cz The U.S. Pharmacopeia (USP) outlines a compendial method for the assay of this compound using HPLC with PAD. jasco.hu This method is based on an isocratic separation on an anion exchange column with an alkaline mobile phase. jasco.hu
| Detection Modality | Principle | Advantages for Streptomycin Analysis | Limitations for Streptomycin Analysis |
| UV Detection | Measures the absorbance of UV light by the analyte at a specific wavelength. | Simple, widely available. | Low sensitivity due to the lack of a strong chromophore, requiring high analyte concentrations. jasco.hu |
| Pulsed Amperometric Detection (PAD) | Measures the current generated by the oxidation of the analyte on an electrode surface using a repeating sequence of potentials. | High sensitivity and selectivity for electroactive compounds like aminoglycosides. jasco.hulcms.cz | Requires specialized equipment and careful control of electrochemical conditions. |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC. pharmascholars.comresearchgate.net This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates a specialized system designed to operate at much higher back-pressures (up to 100 MPa). researchgate.net
The primary advantage of UPLC for the analysis of research-grade this compound is the significant reduction in analysis time, which directly translates to higher sample throughput. pharmascholars.com This is particularly valuable in quality control environments where large numbers of samples must be processed. The increased efficiency of UPLC systems also leads to sharper, narrower peaks, which improves resolution and enhances sensitivity, making it easier to detect and quantify low-level impurities. pharmascholars.comresearchgate.net The reduction in run time also leads to decreased solvent consumption, making UPLC a more cost-effective and environmentally friendly option. pharmascholars.comresearchgate.net
Coupled Mass Spectrometry Techniques (e.g., ESI-MS/MS) for Structural Analysis and Trace Detection
For unambiguous identification, structural elucidation, and highly sensitive quantification of streptomycin and its impurities, liquid chromatography is often coupled with mass spectrometry (MS). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like streptomycin, allowing them to be transferred into the gas phase for MS analysis without significant degradation.
Tandem mass spectrometry (MS/MS), such as that performed on a triple quadrupole or quadrupole ion trap/time-of-flight (QIT/TOF) instrument, provides a high degree of specificity and is invaluable for structural analysis. nih.govnih.gov In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of streptomycin) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound.
This technique is essential for:
Structural Confirmation : Confirming the identity of the main streptomycin peak.
Impurity Identification : Elucidating the structures of unknown impurities by analyzing their exact mass and fragmentation patterns. nih.govnih.gov
Trace Detection : Achieving very low limits of detection and quantification, which is critical for monitoring residues in various matrices. researchgate.net
For instance, a method using hydrophilic interaction chromatography (HILIC) coupled with ESI-QIT/TOFMS has been used to investigate impurities in streptomycin. nih.gov Similarly, LC-ESI-MS/MS methods have been developed for the sensitive determination of streptomycin residues, demonstrating the power of this coupled technique. researchgate.net Multiple Reaction Monitoring (MRM) mode is often used in quantitative LC-MS/MS methods, where specific precursor-to-product ion transitions are monitored for both the analyte and any related substances, providing exceptional selectivity and sensitivity. sciex.com
Methodologies for Impurity Profiling and Related Substances (e.g., streptidine, streptomycin B, dihydrostreptomycin)
Impurity profiling is a critical component of the analytical characterization of research-grade this compound. The manufacturing process and subsequent storage can lead to the formation of related substances and degradation products. Key known impurities include streptidine, streptomycin B (mannosidostreptomycin), and dihydrostreptomycin. researchgate.netnih.govlcms.cz
Several chromatographic methods have been developed specifically for the separation and quantification of these impurities:
Reversed-Phase Ion-Pair HPLC : This technique uses an ion-pairing agent (e.g., sodium octanesulfonate) in the mobile phase to improve the retention and separation of polar, ionic compounds like streptomycin and its impurities on a non-polar stationary phase. researchgate.netnih.gov A method using this approach with UV detection was able to separate streptidine, streptomycin B, streptomycin, and dihydrostreptomycin. researchgate.netnih.gov
HPLC with Charged Aerosol Detection (CAD) : A reversed-phase ion-pair HPLC method coupled with CAD has been developed for the control of impurities. nih.gov This universal detection method is not dependent on the chromophoric properties of the analytes and provides a response that is proportional to the mass of the non-volatile analyte, allowing for the straightforward quantification of various impurities. nih.gov This method successfully separated and allowed for the tentative identification of 21 different impurities. nih.gov
Hydrophilic Interaction Chromatography (HILIC) : HILIC is an effective alternative for separating highly polar compounds. A HILIC method coupled to ESI-QIT/TOFMS was used to investigate impurities in both streptomycin and dihydrostreptomycin, suggesting chemical structures for the impurities based on biosynthesis pathways. nih.gov
| Impurity | Chemical Relationship to Streptomycin | Typical Analytical Technique |
| Streptidine | A degradation product resulting from the hydrolysis of the glycosidic bonds in streptomycin. lcms.cz | RP-HPLC, HILIC-MS. researchgate.netnih.govnih.gov |
| Streptomycin B (Mannosidostreptomycin) | A related substance from the fermentation process, containing an additional mannose group. lcms.cz | RP-HPLC. researchgate.netnih.gov |
| Dihydrostreptomycin | A reduction product of streptomycin where the aldehyde group is reduced to a primary alcohol. | RP-HPLC, HILIC-MS. researchgate.netnih.govnih.gov |
System Suitability and Method Validation for Chromatographic Procedures
To ensure that a chromatographic method is reliable, accurate, and reproducible, it must be thoroughly validated, and its performance must be monitored through system suitability testing before each analytical run.
Method Validation : Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijsred.comekb.eg Key validation parameters include:
Accuracy : The closeness of the test results to the true value, often assessed through recovery studies. idosi.orgekb.eg
Precision : The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision). ijsred.com
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijsred.comidosi.org
Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ijsred.com
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijsred.comidosi.org
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijsred.comidosi.org
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijsred.com
System Suitability : System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis. The USP monograph for this compound specifies system suitability requirements for the HPLC-PAD method. jasco.hu This involves preparing a "system suitability solution" by heating a standard solution (e.g., at 75°C for one hour) to induce thermal degradation. jasco.hulcms.cz The resulting chromatogram, which contains degradation peaks, is then used to evaluate parameters such as resolution between the main peak and impurity peaks, tailing factor, and the relative standard deviation (RSD) of replicate injections. jasco.hu
| Parameter | Description | Typical Acceptance Criteria |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs > 2.0 |
| Tailing Factor (T) | A measure of peak asymmetry. | T ≤ 2.0 |
| Relative Standard Deviation (RSD) | The precision of replicate injections of a standard solution. | RSD ≤ 2.0% for peak area/height. |
| Linearity (r²) | The correlation coefficient of the calibration curve. | r² ≥ 0.999 |
Vi. Advanced Research Applications and Methodological Utility of Streptomycin Sulphate
Applications in Molecular Biology and In Vitro Systems
In the laboratory setting, streptomycin (B1217042) sulphate is a valuable tool for ensuring the specificity and purity of experimental systems. Its well-characterized antimicrobial activity allows for its use as a selective agent and a contamination control measure, while its chemical properties are exploited in purification protocols.
Streptomycin sulphate is frequently employed as a selective agent in microbial genetics to isolate or maintain specific bacterial strains. toku-e.com Its utility in this context is primarily linked to the presence of streptomycin resistance genes, such as aadA, which can be introduced into host organisms. When these organisms are cultured on media containing this compound, only the cells that have successfully incorporated the resistance gene will survive and proliferate. This allows for the selection of genetically modified organisms in cloning and other gene manipulation experiments. toku-e.com The development of versatile cloning vectors and gene transfer systems has been crucial for the genetic manipulation of Streptomyces species, which are known for producing various antibiotics. nih.gov These molecular genetic tools have been instrumental in creating recombinant strains with enhanced properties. nih.gov
The common working concentration for bacterial gene selection is typically between 50 and 100 µg/mL. toku-e.com This selective pressure is a fundamental technique in the construction of recombinant DNA technologies and the genetic engineering of various microorganisms. nih.govresearchgate.net Efficient DNA transfer methods, such as intergeneric conjugation between E. coli and Streptomyces, are vital for successful genetic manipulation. mdpi.com
During the purification of intracellular proteins from bacterial lysates, nucleic acids (DNA and RNA) are often a significant contaminant. nih.govlsbu.ac.uk The high viscosity of solutions containing large amounts of nucleic acids can interfere with subsequent purification steps, such as chromatography. lsbu.ac.uklibretexts.org this compound is widely used to remove these nucleic acid contaminants. nih.govresearchgate.net
As a polycationic molecule, this compound interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their precipitation. lsbu.ac.uklibretexts.org This complex can then be easily separated from the protein-containing supernatant by centrifugation. researchgate.net This method is particularly effective for removing ribosomal RNA. libretexts.org The optimal concentration of this compound for maximal nucleic acid precipitation with minimal protein co-precipitation must be determined empirically for each specific protein. libretexts.org This precipitation step significantly improves the performance of subsequent purification techniques, such as blue native polyacrylamide gel electrophoresis (BN-PAGE). nih.gov While effective, other positively charged compounds like polyethyleneimine and protamine sulphate can also be used for this purpose. lsbu.ac.uk
A general protocol for nucleic acid removal might involve the slow, dropwise addition of a this compound solution to the cell extract with continuous stirring, reaching a final concentration of around 2%. researchgate.net After an incubation period, the precipitated nucleic acid-streptomycin complex is pelleted via centrifugation, leaving a clarified lysate enriched with the target protein.
Maintaining aseptic conditions is paramount in cell culture to prevent the growth of microbial contaminants that can affect experimental outcomes. This compound, often in combination with penicillin, is a standard component of cell culture media to inhibit the growth of gram-positive and gram-negative bacteria. labmartgh.comtoku-e.com This combination does not typically affect the growth of mammalian or other eukaryotic cells at standard working concentrations. toku-e.com
The recommended concentration for contamination control in cell culture is generally 100 mg/L. toku-e.comsigmaaldrich.com While routine use of antibiotics in cell culture is sometimes discouraged to avoid the development of resistant strains and the masking of underlying contamination, they are invaluable for short-term experiments, primary cell cultures, and in situations where sterility is difficult to maintain. thermofisher.comatzlabs.com It is important to determine the optimal and non-toxic concentration of antibiotics for each specific cell line. toku-e.comthermofisher.com
Research into Novel Delivery and Immobilization Systems
The therapeutic efficacy of antibiotics can be enhanced through the development of advanced drug delivery systems. These systems aim to control the release of the drug, improve its stability, and target it to specific sites, thereby increasing its effectiveness and potentially reducing side effects.
Niosomes, which are vesicles composed of non-ionic surfactants and cholesterol, have emerged as promising nanocarriers for drug delivery. nih.govajpsonline.com The encapsulation of this compound within niosomes has been investigated as a method for achieving controlled release and enhancing its antimicrobial activity. nih.govresearchgate.net These vesicular systems can encapsulate both hydrophilic and lipophilic drugs and offer advantages in terms of stability and cost over phospholipid-based liposomes. ajpsonline.com
In one study, this compound-loaded niosomes were prepared using the thin-layer hydration method. nih.gov The study found that the niosomal formulation exhibited a controlled release of the antibiotic, with approximately 50.0 ± 1.2% of the this compound being released over 24 hours, and 66.4 ± 1.3% released over 72 hours. nih.govresearchgate.net In contrast, the free drug solution released 97.8 ± 1.12% over the same period. nih.gov This sustained release profile can lead to more consistent therapeutic levels of the drug at the target site. ajpsonline.com
The physical properties of niosomes, such as particle size, polydispersity index (PDI), and encapsulation efficiency (EE%), are critical parameters that influence their in vivo behavior and therapeutic efficacy. nih.govresearchgate.net These properties are highly dependent on the formulation, including the ratio of surfactants and cholesterol. nih.govbeilstein-journals.org
In a study optimizing this compound-loaded niosomes, various formulations were tested. nih.govresearchgate.net The optimal formulation was achieved with a Span 60 to Tween 60 ratio of 1.5 and a surfactant to cholesterol ratio of 1.02. nih.govresearchgate.net This formulation resulted in niosomes with a minimum size of 97.8 nm, a low PDI of 0.27, and a maximum encapsulation efficiency of 86.7%. nih.govresearchgate.net The characterization of these nanoparticles is essential to ensure the production of monodisperse and stable vesicles for effective drug delivery. beilstein-journals.org
Below is an interactive data table summarizing the findings from the optimization study of this compound-loaded niosomes.
| Formulation Parameter | Value | Resulting Particle Property | Value |
| Span 60:Tween 60 Ratio | 1.5 | Average Diameter | 97.8 nm |
| Surfactant:Cholesterol Ratio | 1.02 | Polydispersity Index (PDI) | 0.27 |
| Encapsulation Efficiency (EE%) | 86.7% |
Immobilization on Materials for Antimicrobial Research (e.g., Zeolites)
The immobilization of streptomycin onto solid supports, such as zeolites, represents a promising strategy for creating materials with potent antimicrobial properties. biointerfaceresearch.comopenrepository.comopenrepository.com Zeolites, which are crystalline aluminosilicates, can act as effective carrier systems for antimicrobial compounds. eeer.org Research has focused on synthesizing zeolite A from natural kaolinite (B1170537) and using it as a matrix for loading streptomycin, thereby developing a hybrid material with a broad spectrum of antibacterial activity. biointerfaceresearch.comopenrepository.com
The successful immobilization of streptomycin on zeolite surfaces is confirmed through a suite of material science characterization techniques. scispace.com Methods such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) spectroscopy, Field Emission Scanning Electron Microscopy (FESEM), and Transmission Electron Microscopy (TEM) are employed. scispace.com
Studies have shown that the cubic framework of zeolite A is maintained after being loaded with streptomycin, which indicates that the antibiotic molecules are adsorbed onto the zeolite surface without altering its fundamental structure. biointerfaceresearch.comopenrepository.comopenrepository.com FESEM micrographs clearly show streptomycin particles deposited on the zeolite's surface. openrepository.comscispace.com Adsorption studies also reveal a significant change in the material's physical properties; dispersion behavior analysis shows that the streptomycin-loaded zeolite becomes more hydrophobic compared to the hydrophilic nature of the parent zeolite. openrepository.comscispace.com This increased hydrophobicity is considered favorable for enhancing interaction with bacterial cell walls. scispace.com
The antibacterial efficacy of streptomycin-zeolite conjugates is evaluated in vitro using standard methods like the disk diffusion technique and by determining the Minimum Inhibitory Concentration (MIC). openrepository.comscispace.com These tests are conducted against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.comopenrepository.com
Research findings demonstrate that the antibacterial activity of the streptomycin-loaded zeolite is directly proportional to the concentration of the adsorbed streptomycin. biointerfaceresearch.comresearchgate.net As the concentration of streptomycin used in the preparation (e.g., 50, 100, and 200 mg/L) increases, the size of the inhibition zone against the bacteria also increases. biointerfaceresearch.comopenrepository.com In studies using zeolite loaded with 200 mg/L of streptomycin, inhibition zones as large as 2.02 cm and 2.36 cm were observed against S. aureus and E. coli, respectively. biointerfaceresearch.com The immobilized conjugate showed high susceptibility towards both bacterial types, with MIC values as low as 3.0 g/L against Gram-negative bacteria in distilled water. biointerfaceresearch.comopenrepository.com It has also been noted that Gram-positive bacteria may be slightly more susceptible to the conjugate, which is potentially due to differences in the cell wall composition. biointerfaceresearch.comopenrepository.com
| Streptomycin Loading Conc. (mg/L) | Test Organism | Inhibition Zone (cm) | MIC Value (g/L in distilled water) |
|---|---|---|---|
| 50 | S. aureus | Not specified, smallest zone | 6 |
| 50 | E. coli | Not specified, smallest zone | 3 |
| 100 | S. aureus | Intermediate zone | 6 |
| 100 | E. coli | Intermediate zone | 3 |
| 200 | S. aureus | 2.02 | 6 |
| 200 | E. coli | 2.36 | 3 |
Comparative Mechanistic Studies with Other Antibiotics
Investigating this compound in combination with other antimicrobial agents provides crucial insights into synergistic molecular interactions. These comparative studies are fundamental to developing strategies that can enhance efficacy and potentially overcome microbial resistance mechanisms.
Analysis of Synergistic Molecular Interactions in Research Models
Research models are extensively used to analyze the synergistic effects that arise when streptomycin is combined with other compounds, including natural products and nanoparticles. researchgate.netnih.gov A notable example is the combination of streptomycin with thymol-loaded poly (lactic-co-glycolic acid) nanoparticles (Thy-NPs) to combat biofilms of Klebsiella pneumoniae. researchgate.net This combination demonstrated a significant synergistic effect, with fractional inhibitory concentration index (FICI) values ranging from 0.13 to 0.28, indicating potent synergy. researchgate.netnih.gov The practical outcome of this synergy was a dramatic reduction (up to 128-fold) in the minimal biofilm eradication concentration (MBEC) of streptomycin. researchgate.netnih.gov
Similarly, the antibacterial potential of streptomycin against resistant pathogens can be revived through molecular synergy with metallic nanoparticles. nih.gov Studies have shown that when combined with silver (AgNPs), zinc oxide (ZnO NPs), copper oxide (CuO NPs), or iron oxide (FeO NPs), streptomycin's activity against resistant S. aureus is significantly enhanced. nih.gov This suggests that the nanoparticles interact with the antibiotic in a way that overcomes the bacteria's resistance mechanisms, making a previously resistant strain susceptible once again. nih.gov
| Streptomycin Combination | Target Organism/Model | Observed Synergistic Effect |
|---|---|---|
| Thymol-Loaded PLGA Nanoparticles (Thy-NPs) | Klebsiella pneumoniae biofilms | Up to 128-fold reduction in MBEC of streptomycin; FICI values of 0.13-0.28. researchgate.netnih.gov |
| Zinc Oxide Nanoparticles (ZnO NPs) | Resistant Staphylococcus aureus | Highest enhanced antibacterial potential among tested metallic nanoparticles. nih.gov |
| Silver Nanoparticles (AgNPs) | Resistant Staphylococcus aureus | Enhanced antibacterial activity and susceptibility of resistant strain. nih.gov |
Comparative Ribosomal Targeting and Effect Profiles
This compound, a member of the aminoglycoside class of antibiotics, exhibits a distinct mechanism of action by targeting the bacterial 30S ribosomal subunit. nih.gov Its binding site is multifaceted, involving interactions with helix 44 (h44) of the 16S ribosomal RNA (rRNA), the G530 loop of the 16S rRNA, and the ribosomal protein uS12. nih.gov These components are critical to the ribosome's decoding site. The interaction of streptomycin induces a significant conformational change in the A-site, which alters its geometry. nih.gov
This structural distortion profoundly disrupts the accuracy of transfer RNA (tRNA) selection during protein synthesis. nih.gov Consequently, the ribosome is forced to accept non-cognate tRNAs at a much higher frequency, leading to a greater number of translational errors and the synthesis of non-functional or misfolded proteins. nih.govnih.gov This high rate of misreading is a hallmark of streptomycin's action and is more pronounced compared to other aminoglycosides like neomycin, gentamicin (B1671437), or tobramycin, which primarily target h44 without the same level of interaction with the G530 loop and uS12. nih.gov This accumulation of faulty proteins induces cellular stress, ultimately contributing to bacterial cell death. nih.gov The unique binding and its effect on ribosomal accuracy distinguish streptomycin's profile from other antibiotics that also inhibit protein synthesis. nih.govresearchgate.net
Environmental Research and Ecological Impact Assessment
Regulatory bodies have sometimes waived extensive environmental fate data requirements for streptomycin, given its natural origin. epa.gov However, specific studies have been conducted to understand its behavior in the environment.
This compound is freely soluble in water. chemicalbook.com Studies on its degradation kinetics in aquatic environments have found that the process is consistent with a first-order model. researchgate.netfrontiersin.orgnih.gov The U.S. Environmental Protection Agency (EPA) has previously identified a hydrolysis study as a required piece of confirmatory data for the compound. epa.gov
Based on available data, streptomycin is classified as practically nontoxic to fish and aquatic invertebrates on an acute exposure basis. epa.govregulations.gov Chronic exposure studies have provided more specific endpoints. For the fathead minnow (Pimephales promelas), no adverse effects were observed at the highest concentration tested, establishing a No-Observed-Adverse-Effect Concentration (NOAEC) of 14.4 mg active ingredient per liter (mg ai/L). regulations.gov For the freshwater invertebrate Daphnia magna, a chronic study showed 100% mortality at the highest tested concentration of 22.7 mg ai/L, with a corresponding NOAEC of 12.2 mg ai/L. regulations.gov
Interactive Data Table: Chronic Toxicity of Streptomycin to Aquatic Animals
| Species | Test Type | Endpoint | Value (mg ai/L) | Source |
|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Chronic | NOAEC | 14.4 | regulations.gov |
| Daphnid (Daphnia magna) | Chronic | NOAEC | 12.2 | regulations.gov |
Streptomycin demonstrates significant toxicity towards algae, with cyanobacteria (blue-green algae) being particularly sensitive. epa.govorst.edu Research has shown that streptomycin can inhibit algal cell growth and reduce photosynthetic pigment content, such as chlorophyll. researchgate.netnih.gov The mechanism of toxicity involves the inhibition of photosynthesis-related gene transcription, which blocks electron transport and leads to the overproduction of reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net
Studies have established specific toxicity values for different algal species. The cyanobacterium Microcystis aeruginosa is highly sensitive, with reported 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values as low as 0.007 mg ai/L and 0.28 mg/L. researchgate.netregulations.govnih.gov In contrast, the green alga Chlorella vulgaris is significantly less sensitive, with a reported EC50 of 20.08 mg/L. researchgate.netnih.gov This differential toxicity highlights the potential for streptomycin to alter the composition of phytoplankton communities in aquatic ecosystems. mdpi.com
Interactive Data Table: Toxicity of Streptomycin to Algal Species
| Species | Type | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Microcystis aeruginosa | Cyanobacteria | IC50 | 0.007 | regulations.gov |
| Microcystis aeruginosa | Cyanobacteria | EC50 | 0.28 | researchgate.netnih.gov |
Vii. Future Directions in Streptomycin Sulphate Academic Research
Unresolved Questions in Molecular Mechanism of Action
While the primary mechanism of Streptomycin (B1217042) Sulphate—binding to the 30S ribosomal subunit and inducing protein synthesis errors—is well-established, several questions at the molecular level remain unresolved. nih.gov Streptomycin binds to a specific site on the 16S rRNA, interacting with helices h1, h18, h27, and h44, as well as the ribosomal protein S12. uomus.edu.iqlongdom.org This interaction distorts the ribosomal decoding center (A-site), which uniquely destabilizes the binding of correct (cognate) aminoacyl-tRNAs while stabilizing the binding of incorrect (near-cognate) ones, leading to the synthesis of aberrant proteins. uomus.edu.iqbnl.gov
Key unresolved questions that guide future research include:
The Complete Cascade to Bactericidal Action: The precise sequence of events following the initial misreading of mRNA is not fully understood. How the accumulation of mistranslated proteins leads to membrane damage, metabolic collapse, and ultimately cell death remains an area of active investigation. mdpi.commohfw.gov.in
Conformational Dynamics: While crystallographic studies have provided static snapshots, the complete conformational dynamics of the ribosome upon streptomycin binding, especially at physiological temperatures, are still being explored. uomus.edu.iqnih.gov Understanding how the drug locks the ribosome in a specific, non-productive conformation is crucial. nih.gov
Proofreading Interference: The exact relationship between streptomycin's binding and its interference with the ribosome's intrinsic proofreading mechanisms requires further clarification. mdpi.com Elucidating how the drug so effectively subverts this high-fidelity biological process is a fundamental goal.
Advanced Structural-Activity Relationship Studies for Chemical Modification
The chemical structure of streptomycin, a pseudo-trisaccharide, offers multiple sites for modification to enhance its efficacy, overcome resistance, or reduce toxicity. nih.govnih.gov Advanced Structure-Activity Relationship (SAR) studies are critical for the rational design of novel streptomycin derivatives. The molecule consists of three core components: a streptidine (B14820) ring with two essential guanidino groups, a central streptose (B1236354) sugar, and an N-methyl-L-glucosamine moiety. nih.gov
Future SAR research will focus on:
Modifying Resistance-Prone Sites: The most common mechanism of resistance involves enzymatic modification by aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside nucleotidyltransferases (ANTs) and phosphotransferases (APHs). mdpi.comjpmsonline.com These enzymes specifically target hydroxyl or amino groups on the antibiotic. High-resolution structural studies of AMEs complexed with streptomycin can guide the modification of these target sites to create analogues that evade enzymatic inactivation. jpmsonline.com
Optimizing Ribosomal Interactions: Detailed structural information from crystallography and computational modeling reveals the key hydrogen bonds and electrostatic interactions between streptomycin and the 16S rRNA. longdom.orggoogle.com Chemical modifications aimed at strengthening these interactions or establishing new ones could increase binding affinity and potentially overcome resistance caused by ribosomal mutations.
Synthesis of Novel Derivatives: Researchers are actively synthesizing new derivatives by modifying various functional groups. For instance, modifications of the aldehyde group on the streptose moiety to create nitroalkane derivatives or the synthesis of Azo derivatives have been explored to generate compounds with altered biological activity. researchgate.netplos.org The goal is to develop derivatives with an improved therapeutic index—higher potency against resistant pathogens and lower host toxicity.
| Structural Moiety | Key Functional Group(s) | Significance for Activity & Modification |
|---|---|---|
| Streptidine | Two Guanidino Groups | Crucial for electrostatic interactions with the phosphate (B84403) backbone of 16S rRNA; highly basic and essential for antibiotic action. nih.govuomus.edu.iqgoogle.com |
| Streptose | Aldehyde and Hydroxyl Groups | The central linking sugar; its conformation is important for orienting the other rings. A target for chemical modification to create new derivatives. plos.org |
| N-methyl-L-glucosamine | N-methyl and Hydroxyl Groups | Contributes to the overall binding affinity; hydroxyl groups can be targets for inactivating enzymes (AMEs), making them a focus for modification to evade resistance. mdpi.comjpmsonline.com |
Innovative Strategies to Counter Bacterial Resistance from a Molecular Perspective
Overcoming bacterial resistance to streptomycin is a primary focus of modern research. Resistance typically arises from three main molecular mechanisms: enzymatic inactivation of the drug, modification of the ribosomal target, or active efflux of the antibiotic from the cell. mdpi.comjpmsonline.comresearchgate.net Innovative strategies are being developed to counteract each of these.
Inhibition of Resistance Enzymes: A promising approach is the development of AME inhibitors. jpmsonline.comacs.org These molecules would be co-administered with streptomycin, functioning as adjuvants that bind to and inactivate the resistance enzymes, thereby restoring streptomycin's ability to reach its ribosomal target. researchgate.net
Circumventing Target Mutations: Resistance mutations often occur in the rpsL gene (encoding ribosomal protein S12) or the rrs gene (encoding 16S rRNA), which alter the drug's binding site. mdpi.com Strategies to overcome this include the rational design of new streptomycin derivatives that can accommodate these structural changes or the use of molecules that stabilize the ribosome in a way that is incompatible with the resistant conformation.
Efflux Pump Inhibition: Bacteria can utilize efflux pumps to actively expel streptomycin from the cytoplasm. asm.org The development of efflux pump inhibitors (EPIs) that block these pumps would increase the intracellular concentration of streptomycin, enhancing its efficacy. researchgate.net
Novel Therapeutic Platforms: Beyond conventional small molecules, future strategies may involve advanced platforms such as RNA-based therapies (e.g., antisense oligonucleotides or CRISPR-Cas systems) designed to silence the expression of specific resistance genes like those encoding AMEs or efflux pumps. asm.org Phage therapy, which uses bacteriophages to specifically infect and kill bacteria, offers another alternative for targeting streptomycin-resistant strains. asm.org
Computational Modeling and In Silico Approaches in Mechanistic Studies
Computational modeling and in silico techniques have become indispensable for studying the molecular mechanisms of streptomycin and accelerating the design of new therapeutics. These approaches provide insights at a level of detail that is often difficult to achieve through experimental methods alone.
Molecular Docking and Dynamics: Molecular docking simulations are used to predict how streptomycin and its analogues bind to the ribosomal A-site. longdom.org These models can help rationalize the effects of resistance mutations and predict the binding affinity of novel derivatives. Following docking, molecular dynamics (MD) simulations can model the behavior of the drug-ribosome complex over time, revealing the conformational changes and distortions that streptomycin induces in the decoding center.
Predicting Resistance: Bioinformatics tools can be used to analyze the structural and energetic consequences of mutations associated with resistance. For example, in silico tools can predict how a mutation in the GidB methyltransferase affects its function or how a change in the S12 protein impacts protein stability and streptomycin binding affinity.
Virtual Screening and Drug Design: Computational methods are used to screen large virtual libraries of compounds to identify potential inhibitors of AMEs or efflux pumps. Furthermore, these tools are integral to the rational, structure-based design of new streptomycin derivatives with improved properties, such as enhanced binding to mutant ribosomes or reduced susceptibility to enzymatic modification.
Integration with "Omics" Technologies for Comprehensive Biological Understanding
To gain a holistic view of streptomycin's impact on bacterial physiology, researchers are increasingly integrating various "omics" technologies. This systems-biology approach moves beyond the study of a single target to a comprehensive understanding of the global cellular response to the antibiotic.
Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the entire bacterial proteome following streptomycin exposure. jpmsonline.com This can reveal the cellular response to the stress induced by aberrant protein synthesis, identify up- or down-regulated pathways, and provide insights into novel resistance mechanisms by comparing the proteomes of susceptible and resistant strains. jpmsonline.com
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Metabolomic analysis can reveal how streptomycin-induced protein mistranslation disrupts critical metabolic pathways and alters the cell's energetic state, providing a functional readout of the drug's downstream effects. jpmsonline.com
Genomics and Transcriptomics: Whole-genome sequencing of resistant isolates is routinely used to identify mutations in genes such as rpsL, rrs, and gidB. mdpi.com Transcriptomics, the study of the complete set of RNA transcripts, reveals how bacteria modulate gene expression in response to streptomycin, such as the up-regulation of stress-response chaperones, efflux pumps, or DNA repair systems.
The integration of these datasets provides a powerful, multi-layered view of the drug's mechanism of action and the complex, adaptive responses of bacteria. jpmsonline.com
| "Omics" Technology | Primary Focus | Key Research Applications |
|---|---|---|
| Genomics | DNA | Identification of resistance-conferring mutations (rpsL, rrs, gidB); tracking the spread of resistance genes via mobile genetic elements. mdpi.com |
| Transcriptomics | RNA | Quantifying changes in gene expression in response to streptomycin; identifying up-regulation of stress response and efflux pump genes. |
| Proteomics | Proteins | Analyzing global changes in protein expression and post-translational modifications; understanding the cellular response to mistranslated proteins; comparing proteomes of sensitive vs. resistant strains. jpmsonline.com |
| Metabolomics | Metabolites | Assessing the disruption of metabolic pathways; identifying metabolic signatures of antibiotic stress and cell death. jpmsonline.com |
Longitudinal Environmental Monitoring and Resistome Characterization
The use of streptomycin in agriculture, primarily to control bacterial diseases like fire blight in fruit orchards, has raised concerns about its environmental fate and its potential to contribute to the environmental reservoir of antibiotic resistance genes (the "resistome"). plos.org Longitudinal monitoring—repeatedly sampling and analyzing the same environments over extended periods—is crucial for understanding these risks.
Future research in this area will focus on:
Advanced Molecular Detection: Moving beyond simple detection, quantitative PCR (qPCR) assays are used to precisely quantify the abundance of specific streptomycin resistance genes (e.g., strA, strB, aadA) in environmental matrices like soil, water, and plant tissues. bnl.govresearchgate.net
Metagenomic Surveillance: Shotgun metagenomics, which involves sequencing all DNA from an environmental sample, provides a comprehensive, unbiased characterization of the entire resistome. This approach can identify not only known streptomycin resistance genes but also novel ones. Longitudinal metagenomic studies can track changes in the diversity and abundance of these genes over time in response to agricultural practices or other environmental pressures.
Tracking Gene Mobility: A key concern is the transfer of resistance genes to other bacteria, including human pathogens. Advanced sequencing techniques, such as long-read sequencing, can help link resistance genes to mobile genetic elements (e.g., plasmids, transposons), providing critical information on their potential for dissemination within and between microbial communities.
Establishing Baselines: Longitudinal studies are essential for establishing baseline levels of resistance genes in various environments. Research has shown that many resistance genes are naturally present in soil ecosystems, and the impact of agricultural streptomycin use can be transient and inconsistent. bnl.govplos.org Long-term monitoring is required to distinguish natural background levels from significant, lasting increases attributable to human activity.
Q & A
Q. What metadata is critical for sharing this compound datasets in public repositories?
- Methodological Answer : Include drug lot numbers, administration routes, animal strain details (e.g., C57BL/6 vs. BALB/c), and environmental conditions (e.g., pathogen-free facilities). Provide instrument calibration records (e.g., spectrophotometer wavelengths) and software versions for statistical analysis. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
